molecular formula C6H10O2 B159676 1,5-Hexadiene diepoxide CAS No. 1888-89-7

1,5-Hexadiene diepoxide

Cat. No.: B159676
CAS No.: 1888-89-7
M. Wt: 114.14 g/mol
InChI Key: HTJFSXYVAKSPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless to light yellow clear liquid with a boiling point of 188°C and a density of 0.98 g/cm³ . This compound is known for its reactivity due to the presence of two epoxide groups, making it useful in various chemical reactions and applications.

Safety and Hazards

1,5-Hexadiene diepoxide is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is a combustible liquid . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, keeping away from heat/sparks/open flames/hot surfaces, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Mechanism of Action

Target of Action

1,5-Hexadiene diepoxide is a chemical compound with the molecular formula C6H10O2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that diepoxides can react with a variety of nucleophiles, including water, alcohols, and amines . This suggests that this compound may interact with its targets through a similar mechanism, leading to changes in the target molecules.

Biochemical Pathways

It has been used as an intermediate in the preparation of the c13-22 fragment of amphidinolide t2 via nickel-catalyzed reductive coupling of alkyne and terminal epoxide . This suggests that it may play a role in the synthesis of complex organic molecules.

Action Environment

This compound is typically stored under an inert atmosphere at temperatures between 2-8°C This suggests that its action, efficacy, and stability may be influenced by environmental factors such as temperature and the presence of oxygen

Preparation Methods

1,5-Hexadiene diepoxide can be synthesized through several methods. One common synthetic route involves the epoxidation of 1,5-hexadiene using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions . The reaction typically occurs at room temperature and yields the diepoxide as the main product.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of titanium silicalite-1 (TS-1) as a catalyst in the presence of hydrogen peroxide can enhance the epoxidation process .

Chemical Reactions Analysis

1,5-Hexadiene diepoxide undergoes various types of chemical reactions due to its reactive epoxide groups:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can yield amino alcohols, while reaction with thiols can produce thioethers .

Properties

IUPAC Name

2-[2-(oxiran-2-yl)ethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJFSXYVAKSPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940391
Record name 1,2:5,6-Dianhydro-3,4-dideoxyhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1888-89-7
Record name 1,2:5,6-Diepoxyhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1888-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5,6-Diepoxyhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Hexadiene diepoxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2:5,6-Dianhydro-3,4-dideoxyhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2:5,6-diepoxyhexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Hexadiene diepoxide
Reactant of Route 2
Reactant of Route 2
1,5-Hexadiene diepoxide
Reactant of Route 3
Reactant of Route 3
1,5-Hexadiene diepoxide
Reactant of Route 4
Reactant of Route 4
1,5-Hexadiene diepoxide
Reactant of Route 5
1,5-Hexadiene diepoxide
Reactant of Route 6
1,5-Hexadiene diepoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.